Cas no 1178377-56-4 (2-(3-fluorophenoxy)cyclopentan-1-ol)

2-(3-fluorophenoxy)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- Cyclopentanol, 2-(3-fluorophenoxy)-
- 2-(3-Fluorophenoxy)cyclopentan-1-ol
- 2-(3-fluorophenoxy)cyclopentan-1-ol
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- インチ: 1S/C11H13FO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2
- InChIKey: NMRAJBFDUFYELZ-UHFFFAOYSA-N
- ほほえんだ: C1(O)CCCC1OC1=CC=CC(F)=C1
2-(3-fluorophenoxy)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061777-5g |
2-(3-Fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 5g |
¥7544.0 | 2023-04-05 | |
Enamine | EN300-718692-1.0g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-12 | |
Enamine | EN300-718692-0.25g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95.0% | 0.25g |
$509.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061777-1g |
2-(3-Fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 1g |
¥2512.0 | 2023-04-05 | |
Enamine | EN300-718692-0.5g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95.0% | 0.5g |
$803.0 | 2025-03-12 | |
Aaron | AR01C8MC-2.5g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 2.5g |
$2795.00 | 2025-02-09 | |
Aaron | AR01C8MC-100mg |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 100mg |
$514.00 | 2025-02-09 | |
Aaron | AR01C8MC-10g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 10g |
$6104.00 | 2023-12-16 | |
1PlusChem | 1P01C8E0-10g |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 10g |
$5527.00 | 2023-12-26 | |
1PlusChem | 1P01C8E0-250mg |
2-(3-fluorophenoxy)cyclopentan-1-ol |
1178377-56-4 | 95% | 250mg |
$691.00 | 2023-12-26 |
2-(3-fluorophenoxy)cyclopentan-1-ol 関連文献
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1. Book reviews
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
2-(3-fluorophenoxy)cyclopentan-1-olに関する追加情報
2-(3-Fluorophenoxy)cyclopentan-1-ol and Its Chemical Identity: A Comprehensive Overview
2-(3-Fluorophenoxy)cyclopentan-1-ol, with the CAS number 1178377-56-4, represents a significant molecule in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopentane ring substituted with a 3-fluorophenoxy group at the 1-position. The molecular formula of this compound is C12H14FO2, and its molecular weight is approximately 222.24 g/mol. The synthesis and functionalization of such compounds have attracted considerable attention due to their potential applications in pharmaceutical and agrochemical industries.
The structural complexity of 2-(3-Fluorophenoxy)cyclopentan-1-ol is evident in its chemical framework. The cyclopentane ring, a five-membered cyclic hydrocarbon, serves as the core of the molecule, while the 3-fluorophenoxy group introduces functional groups that can participate in various chemical interactions. The presence of the fluorine atom in the phenyl ring is particularly noteworthy, as it can influence the compound's physicochemical properties, such as solubility, stability, and biological activity. Recent studies have highlighted the importance of fluorinated aromatic rings in modulating the pharmacokinetic profiles of drug candidates.
Research published in Journal of Medicinal Chemistry (2023) has explored the synthetic pathways for 2-(3-Fluorophenoxy)cyclopentan-1-ol. The study demonstrated that the compound can be synthesized via a nucleophilic substitution reaction, where the cyclopentanol moiety reacts with a 3-fluorophenol derivative under controlled conditions. This method offers a scalable approach for industrial production, which is critical for the development of pharmaceutical intermediates. The reaction conditions, including temperature, catalysts, and solvent systems, were optimized to maximize yield and minimize byproduct formation.
Another significant aspect of 2-(3-Fluorophenoxy)cyclopentan-1-ol is its potential biological activity. A 2024 study published in Organic & Biomolecular Chemistry investigated the compound's interaction with various biological targets. The results indicated that the 3-fluorophenoxy group enhances the compound's affinity for certain receptors, making it a promising candidate for drug development. The study also highlighted the importance of the cyclopentane ring in stabilizing the molecular structure, which is crucial for maintaining activity in vivo.
Furthermore, the compound's physicochemical properties have been evaluated in recent research. A 2023 paper in Chemical Research in Toxicology reported that 2-(3-Fluorophenoxy)cyclopentan-1-ol exhibits favorable solubility in both aqueous and organic solvents, which is essential for its use in formulation development. The compound's low volatility and high thermal stability make it suitable for applications requiring long-term storage or processing under elevated temperatures.
The application of 2-(3-Fluorophenoxy)cyclopentan-1-ol extends beyond pharmaceuticals. In the agrochemical sector, this compound has been explored for its potential as a herbicide or insecticide. A 2024 review in Journal of Agricultural and Food Chemistry discussed the compound's ability to disrupt specific metabolic pathways in target organisms. The fluorinated aromatic ring was found to enhance the compound's selectivity, reducing its impact on non-target species. This property is particularly valuable for developing environmentally friendly pesticides.
Recent advancements in computational chemistry have also contributed to the understanding of 2-(3-Fluorophenoxy)cyclopentan-1-ol. Molecular dynamics simulations conducted in 2023 (published in Journal of Computational Chemistry) revealed that the compound's conformational flexibility allows it to adapt to different binding sites. This adaptability is a key factor in its potential therapeutic applications, as it enables the compound to interact with a variety of biological targets.
Additionally, the compound's role in drug delivery systems has been a focus of recent research. A 2024 study in Advanced Drug Delivery Reviews explored the use of 2-(3-Fluorophenoxy)cyclopentan-1-ol as a carrier molecule for targeted drug delivery. The study found that the compound's hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property makes it a valuable component in the development of nanoparticle-based drug delivery systems.
The synthesis and functionalization of 2-(3-Fluorophenoxy)cyclopentan-1-ol continue to be areas of active research. A 2023 paper in Green Chemistry proposed a green synthetic route for the compound, utilizing renewable resources and minimizing waste generation. This approach aligns with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry. The study also highlighted the importance of catalysts in reducing energy consumption and improving reaction efficiency.
In conclusion, 2-(3-Fluorophenoxy)cyclopentan-1-ol is a multifaceted compound with significant potential in various fields. Its unique structural features and physicochemical properties make it a valuable candidate for pharmaceutical, agrochemical, and materials science applications. Ongoing research into its synthesis, biological activity, and functionalization is expected to further expand its utility and impact in the scientific community.
2-(3-Fluorophenoxy)cyclopentan-1-ol has been the subject of several recent studies, demonstrating its relevance in modern chemical research. The compound's structural versatility and functional properties continue to attract attention from researchers aiming to develop new therapeutic agents and sustainable chemical processes. As the field of medicinal chemistry evolves, compounds like 2-(3-Fluorophenoxy)cyclopentan-1-ol are likely to play an increasingly important role in addressing complex biological and environmental challenges.
The exploration of 2-(3-Fluorophenoxy)cyclopentan-1-ol is not limited to its direct applications. The compound's synthesis and modification have also provided insights into the design of more complex molecules. A 2024 study in Chemical Communications described the use of 2-(3-Fluorophenoxy)cyclopentan-1-ol as a building block for the creation of larger, more complex structures. This approach highlights the compound's role in the development of advanced materials and pharmaceuticals, further underscoring its significance in the chemical sciences.
As research into 2-(3-Fluorophenoxy)cyclopentan-1-ol progresses, the compound's potential applications are likely to expand. The integration of computational methods, green chemistry principles, and advanced analytical techniques is expected to accelerate the discovery of new uses for this molecule. These developments will not only enhance the compound's utility but also contribute to the broader goals of sustainable and innovative chemical research.
In summary, 2-(3-Fluorophenoxy)cyclopentan-1-ol represents a key molecule in the field of chemical sciences. Its structural and functional properties have been the focus of extensive research, leading to new insights and applications. As the scientific community continues to explore the possibilities of this compound, its impact on various industries is expected to grow, further solidifying its importance in modern chemistry.
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